N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide
Description
N-Methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a nitro-substituted indazole derivative featuring a carboxamide group at position 3, modified with methoxy and methyl substituents on the nitrogen.
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IOKFRBGHLOBMIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-nitro-1H-indazole Core
The indazole ring system is commonly synthesized via nitrosation and ring-closure reactions starting from substituted indoles. According to a study on indazole synthesis, nitrosation of the C3 position of 5-substituted indoles (such as 5-nitro-indole) with sodium nitrite in acidic medium leads to an oxime intermediate. This intermediate undergoes ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde derivative. Control of reaction conditions such as temperature and slow addition of reagents is critical to maximize yield and minimize side reactions like dimer formation (deep red-colored byproducts).
| Step | Reagents & Conditions | Outcome | Yield Range |
|---|---|---|---|
| Nitrosation of 5-nitro-indole | Sodium nitrite, acid, slow addition, 0 °C | Formation of oxime intermediate | 40-72% |
| Ring closure to indazole | Water addition, acid medium | 1H-indazole-3-carboxaldehyde derivative | 40-72% |
Conversion to 5-nitro-1H-indazole-3-carboxamide
The aldehyde intermediate is then converted to the carboxamide functionality. This is typically achieved by oxidation or direct amidation using carbonyldiimidazole (CDI) as an activating agent. CDI activates the carboxylic acid or aldehyde intermediate, enabling nucleophilic attack by amines or hydroxylamine derivatives.
Summary of Preparation Method
| Stage | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| 5-nitro-indole nitrosation | Sodium nitrite, acid, slow addition, 0 °C | Avoids dimer formation, controls nucleophile concentration | 40-72 |
| Ring closure to indazole | Water addition, acid medium | Formation of 1H-indazole-3-carboxaldehyde | 40-72 |
| Amidation with CDI | Carbonyldiimidazole, DMF | Activates carboxylic group for amidation | Not specified |
| N-methoxy-N-methylation | N,O-dimethylhydroxylamine hydrochloride, DMF, RT | Introduces N-methoxy-N-methyl group | 75-81 |
Research Findings and Notes
- The nitrosation and ring-closure step is sensitive to electronic effects of substituents on the indole ring. Electron-deficient indoles such as 5-nitro-indole generally give better yields than electron-rich analogs.
- Slow addition of indole to the nitrosating mixture at low temperature (0 °C) helps suppress side reactions and improves yields significantly.
- The N-methoxy-N-methyl carboxamide formation step benefits from mild reaction conditions to prevent decomposition and maintain high purity.
- Crystallization from appropriate solvents after reaction completion is important for isolating pure this compound.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Features :
- Nitro Group Position : The 5-nitro substitution is common among indazole derivatives (e.g., ), which enhances electrophilicity and may influence binding to biological targets .
- Carboxamide Modifications: N-Methoxy-N-methyl: Unique to the target compound, this substituent reduces hydrogen-bonding capacity compared to unsubstituted carboxamides but improves lipophilicity. N-Aryl/Chloro Substitutions: Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () feature chloro and cyano groups, increasing steric bulk and altering electronic properties .
Molecular Weight and Complexity :
Physicochemical Properties
Melting Points and Stability :
- In contrast, chloro-substituted carboxamides () show higher melting points (133–183°C), likely due to stronger intermolecular interactions .
Spectral and Analytical Data
- NMR and MS Profiles :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Biological Activity
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the nitration of an indazole precursor followed by the introduction of a carboxamide group. The process includes:
- Nitration : The indazole precursor is treated with a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-indazole.
- Methylation : The nitro compound is then reacted with methylamine to introduce the N-methyl group.
- Carboxamide Formation : Finally, a suitable carboxylating agent is used to form the carboxamide group.
These steps can be optimized for high yield and purity through controlled reaction conditions and purification methods such as recrystallization or chromatography .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. The presence of the nitro group is crucial, as it can undergo bioreduction in microbial systems, leading to the generation of reactive intermediates that disrupt cellular functions. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities .
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of indazole have been evaluated for their antiproliferative effects against human chronic myeloid leukemia (K562) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition . The mechanism often involves the induction of apoptosis through oxidative stress pathways, facilitated by reactive oxygen species (ROS) generated from the nitro group .
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form an amino group, which may interact with cellular targets, inhibiting key enzymes involved in cell proliferation.
- Reactive Oxygen Species Generation : The compound's interaction with nitroreductases leads to ROS production, contributing to oxidative stress in target cells .
- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases, suggesting potential applications in targeted cancer therapies .
Study on Trypanocidal Activity
A recent study explored various nitroindazole derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that compounds with a nitro group at the 5-position exhibited enhanced trypanocidal activity due to their ability to induce oxidative stress . This highlights the therapeutic potential of indazole derivatives in treating parasitic infections.
Antitumor Activity Evaluation
Another investigation focused on the antitumor properties of indazole derivatives against multiple cancer cell lines. The study revealed that specific modifications in the indazole structure significantly affected their potency, with some compounds demonstrating low nanomolar IC50 values against cancer cells .
Comparative Analysis
The unique structure of this compound allows for comparison with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitroindazole | Nitro group at position 5 | Antimicrobial, anticancer |
| N-Methylindazole | Methyl substitution | Moderate anticancer |
| 5-Aminoindazole | Amino group at position 5 | Reduced toxicity, varied activity |
This table illustrates how variations in chemical structure influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide?
- Methodological Answer :
- Activation and Coupling : Use activating agents like N-methylimidazole-methanesulfonyl chloride (NMI-MsCl) to generate reactive intermediates. Carboxamide formation typically involves coupling nitro-indazole precursors with methoxy-methylamine derivatives under anhydrous conditions .
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol or methanol) to isolate the product.
- Characterization : Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., nitro group resonance at δ ~8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions with nitro groups .
- Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources due to nitro group instability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine data via SHELXL for small-molecule structures, focusing on anisotropic displacement parameters .
- Validation : Cross-check with Mercury CSD to analyze packing patterns, hydrogen bonding (e.g., N–H···O interactions), and void spaces. Compare with analogous indazole derivatives (e.g., nitro positioning in related carboxamides) .
- Twinning Analysis : For low-symmetry crystals, apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .
Q. How can researchers address contradictory pharmacological activity data across studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing nitro with cyano or methyl groups) to isolate structural contributors to activity. Test against control compounds (e.g., ND-11503 analogs) to validate target specificity .
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. For example, compare IC₅₀ values in kinase inhibition assays (e.g., PKA) and tumor proliferation models .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .
Q. What strategies optimize reaction conditions for synthesizing structurally diverse analogs?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency. For nitro group stability, avoid protic solvents (e.g., water) during reflux .
- Catalyst Selection : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents at the indazole 5-position .
- DOE Optimization : Apply Design of Experiments (DOE) to balance temperature (80–120°C), reaction time (12–48 hr), and stoichiometry (1:1.2 molar ratio of indazole to amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
